Tryprostatin b

Description

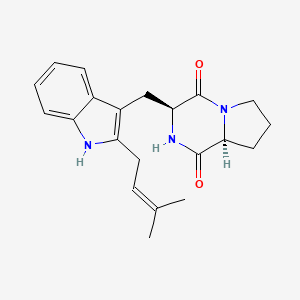

Structure

3D Structure

Properties

Molecular Formula |

C21H25N3O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(3S,8aS)-3-[[2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C21H25N3O2/c1-13(2)9-10-17-15(14-6-3-4-7-16(14)22-17)12-18-21(26)24-11-5-8-19(24)20(25)23-18/h3-4,6-7,9,18-19,22H,5,8,10-12H2,1-2H3,(H,23,25)/t18-,19-/m0/s1 |

InChI Key |

GLWYBXPXOSKQAW-OALUTQOASA-N |

SMILES |

CC(=CCC1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3)C |

Isomeric SMILES |

CC(=CCC1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3)C |

Synonyms |

tryprostatin B |

Origin of Product |

United States |

Biosynthetic Pathways of Tryprostatin B

Fungal Production Systems

The natural production of Tryprostatin B is primarily associated with the fungal kingdom, where specific species harbor the genetic blueprint for its synthesis. Advances in biotechnology have enabled the manipulation of these natural systems to enhance production.

The fungus Aspergillus fumigatus is a well-documented primary producer of Tryprostatin B. jst.go.jpfrontiersin.orgnih.gov This opportunistic human pathogen produces a range of secondary metabolites, including several indole (B1671886) alkaloids with antimitotic properties, such as the tryprostatins. frontiersin.orgmaynoothuniversity.ie Tryprostatin B, along with its counterpart Tryprostatin A, was first isolated from the fermentation broth of A. fumigatus strain BM 939. nih.govmdpi.com It is biosynthesized as an intermediate in the larger fumitremorgin metabolic pathway. jst.go.jpnih.govchemfaces.com The production of these metabolites, including Tryprostatin B, can be observed during biofilm formation under both normoxic and hypoxic conditions. rsc.org However, in native fungal strains under standard laboratory conditions, the yield of Tryprostatin B is often low. nih.gov

To overcome the low titers in wild-type producers, researchers have developed engineered microbial strains for the enhanced biosynthesis of Tryprostatin B. frontiersin.org A significant breakthrough was achieved by heterologously expressing two key genes from the A. fumigatus fumitremorgin cluster, ftmA and ftmB, in the naïve fungal host Aspergillus nidulans. nih.govebi.ac.uk This strategy, placing the genes under the control of a strong inducible promoter, resulted in yields of up to 250 mg/L, a substantial increase over previously reported levels. nih.govebi.ac.uk

Beyond fungi, bacterial and yeast systems have also been engineered. In one study, a partial fumitremorgin biosynthetic gene cluster (ftmABCD) from an Aspergillus species was reconstituted in Escherichia coli. nih.govnih.gov This resulted in recombinant E. coli strains capable of producing up to 106 mg/L of Tryprostatin B. nih.govnih.gov Furthermore, a Saccharomyces cerevisiae-based heterologous expression system has been established for producing tryprostatins. nih.govresearchgate.net By introducing the biosynthetic genes ftmA and ftmB, the engineered yeast was able to produce Tryprostatin B from its precursors. nih.gov These metabolic engineering approaches provide effective and alternative biological methods for preparing this pharmaceutically relevant natural product. nih.gov

| Engineered Host | Genetic Modification | Reported Yield of Tryprostatin B |

| Aspergillus nidulans | Heterologous expression of ftmA and ftmB from A. fumigatus | Up to 250 mg/L |

| Escherichia coli | Reconstitution of partial ftm gene cluster (ftmABCD) | Up to 106 mg/L |

| Saccharomyces cerevisiae | Expression of ftmA and ftmB genes | Production confirmed |

Aspergillus fumigatus as a Primary Producer

Enzymatic Mechanisms of Biosynthesis

The biosynthesis of Tryprostatin B is catalyzed by a series of dedicated enzymes encoded by the ftm (fumitremorgin) gene cluster. mdpi.com These enzymes perform highly specific reactions to build the complex molecular architecture of the final product from simple amino acid precursors.

The biosynthetic journey to Tryprostatin B begins with the formation of its characteristic diketopiperazine core. This crucial first step is catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS) named FtmA. nih.govnih.govresearchgate.net FtmA is a large, modular enzyme that condenses the two amino acid precursors, L-tryptophan and L-proline, to form the cyclic dipeptide known as brevianamide (B1173143) F. jst.go.jprsc.orgmdpi.com Brevianamide F serves as the common intermediate and the direct substrate for the subsequent prenylation step in the pathway. maynoothuniversity.ie

Following the creation of the brevianamide F scaffold, the next key transformation is the attachment of a dimethylallyl (prenyl) group to its indole ring. This reaction is catalyzed by the enzyme FtmPT1, also known as FtmB. jst.go.jpresearchgate.netmdpi.com FtmPT1 is a prenyltransferase that utilizes dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. jst.go.jpmdpi.com The enzyme transfers the prenyl moiety to brevianamide F, resulting in the formation of Tryprostatin B. jst.go.jpmdpi.com This prenylation is a critical modification that contributes significantly to the biological activity of the final compound. ebi.ac.uk

| Enzyme | Gene | Function in Tryprostatin B Biosynthesis |

| FtmA | ftmA | A Non-Ribosomal Peptide Synthetase (NRPS) that condenses L-tryptophan and L-proline to form the diketopiperazine core, brevianamide F. |

| FtmPT1 (FtmB) | ftmPT1 / ftmB | A prenyltransferase that attaches a dimethylallyl group from DMAPP to brevianamide F to produce Tryprostatin B. |

The prenylation reaction catalyzed by FtmPT1 exhibits a notable regioselectivity. The enzyme primarily attaches the prenyl group to the C-2 position of the indole nucleus of the tryptophan residue within brevianamide F. mdpi.comresearchgate.net This specific attachment is referred to as a "regular" prenylation. However, research suggests the mechanism may be more complex. Studies involving synthetic chemistry and enzymatic assays have hinted at the possibility of an initial prenylation at the C-3 position, followed by a concomitant migration or rearrangement of the prenyl group to the thermodynamically more stable C-2 position. This potential C-3 to C-2 shift highlights a sophisticated enzymatic control over the reaction's outcome.

Role of Cytochrome P450 Monooxygenases

Substrate Specificity of Prenyltransferases

A key step in the biosynthesis of Tryprostatin B is the prenylation of brevianamide F, a reaction catalyzed by the prenyltransferase FtmB (also known as FtmPT1). uniprot.orgwikipedia.org This enzyme attaches a dimethylallyl pyrophosphate (DMAPP) group to the C2 position of the indole ring of brevianamide F. uniprot.orgresearchgate.net FtmPT1 exhibits a high degree of specificity for its prenyl donor, DMAPP, but demonstrates broader acceptance of various tryptophan-containing cyclic dipeptides as substrates. ebi.ac.uk The kinetic parameters for FtmPT1 have been determined, with K_m values of 55 µM for brevianamide F and 74 µM for DMAPP, and a turnover number of 5.57 s⁻¹. ebi.ac.uk This enzyme belongs to a newer class of prenyltransferases that act on aromatic substrates. ebi.ac.uk While FtmPT1 primarily catalyzes C2-prenylation, some minor C3-prenylation activity has also been observed. expasy.org Another prenyltransferase in the cluster, FtmH (or FtmPT2), acts later in the pathway, prenylating 12,13-dihydroxyfumitremorgin C to form fumitremorgin B. uniprot.orgwikipedia.org

Genetic and Molecular Basis of Biosynthesis

The enzymes responsible for Tryprostatin B biosynthesis are encoded by a set of genes organized into a biosynthetic gene cluster (BGC).

Gene Cluster Identification and Characterization

The fumitremorgin ( ftm ) gene cluster, responsible for the production of Tryprostatin B and related compounds, has been identified and characterized in several fungal species, including Aspergillus fumigatus. researchgate.netmdpi.com In A. fumigatus Af293, this cluster is located on chromosome 8 and comprises eight genes. researchgate.netplos.org These genes encode for a nonribosomal peptide synthetase ( ftmA / ftmPS ), two prenyltransferases ( ftmB / ftmPT1 and ftmH / ftmPT2 ), three cytochrome P450 monooxygenases ( ftmC / ftmP450-1 , ftmE / ftmP450-2 , and ftmG / ftmP450-3 ), an O-methyltransferase ( ftmD / ftmMT ), and an oxygenase ( ftmOx1 ). researchgate.netmdpi.com The discovery and functional annotation of this gene cluster have been pivotal in understanding the biosynthetic pathway of Tryprostatin B. nih.govnih.gov Similar fumitremorgin clusters with high sequence similarity have also been identified in other fungal strains like A. fumigatus A1163 and Neosartorya fischeri NRRL181. researchgate.netbiorxiv.org

Heterologous Gene Expression for Biosynthesis

The functional characterization of the ftm gene cluster has been greatly facilitated by heterologous expression studies. nih.gov By expressing specific genes from the A. fumigatus fumitremorgin cluster in a host organism that does not naturally produce these compounds, such as Aspergillus nidulans or Saccharomyces cerevisiae, researchers have been able to elucidate the function of individual enzymes and reconstitute parts of the biosynthetic pathway. nih.govresearchgate.netjst.go.jp For instance, the heterologous expression of ftmA and ftmB in A. nidulans resulted in the production of Tryprostatin B, confirming the roles of these two enzymes in its biosynthesis. nih.govresearchgate.net This approach not only validates gene function but also offers a promising strategy for the overproduction of biologically active compounds like Tryprostatin B, with reported yields reaching up to 250 mg/L. ebi.ac.uknih.gov

Biosynthetic Pathway Cross-Talk

The production of Tryprostatin B is a key step within the larger fumitremorgin biosynthetic pathway. This pathway begins with the condensation of L-tryptophan and L-proline to form the diketopiperazine brevianamide F. Subsequently, the enzyme Tryprostatin B synthase (FtmB) catalyzes the prenylation of brevianamide F to yield Tryprostatin B. expasy.org However, the story of Tryprostatin B's biosynthesis extends beyond this linear sequence, intersecting with other metabolic routes, most notably the fumiquinazoline and gliotoxin (B1671588) pathways.

A significant example of this cross-talk is the enzymatic modification of Tryprostatin B and its derivatives by enzymes from unrelated pathways. Research has shown that the FAD-dependent monooxygenase, FqzB, which is part of the fumiquinazoline biosynthetic pathway, can act on substrates from the fumitremorgin pathway. rcsb.orgnih.gov Specifically, FqzB is responsible for the epoxidation of fumiquinazoline F but can also catalyze the formation of spirotryprostatin A from Tryprostatin A (a derivative of Tryprostatin B). rcsb.orgfrontiersin.orgfrontiersin.org This promiscuous nature of FqzB highlights how enzymes from one pathway can be co-opted to generate structural diversity in another. rcsb.org

Interestingly, the formation of spirotryprostatin B from Tryprostatin B is catalyzed by FtmG, a cytochrome P450 enzyme from within the fumitremorgin biosynthetic pathway itself. nih.gov This demonstrates that both internal and external pathway enzymes contribute to the diversification of the tryprostatin scaffold.

Furthermore, the biosynthesis of Tryprostatin B is influenced by the production of other secondary metabolites, such as gliotoxin. Studies have revealed that the disruption of gliotoxin biosynthesis can have a cascading effect on the production of other unrelated metabolites. For instance, the deletion of genes essential for gliotoxin production has been shown to decrease the output of Tryprostatin B. core.ac.uk This suggests a regulatory link or competition for common precursors between these distinct biosynthetic pathways.

The deletion of nonribosomal peptide synthetase (NRPS) genes, such as pesL and pes1, which are essential for the production of fumigaclavine C, has been observed to cause an increase in the production of fumitremorgins, the class of compounds to which Tryprostatin B belongs. asm.org This inverse relationship suggests a complex regulatory network that balances the metabolic flux between different secondary metabolite pathways.

This intricate web of interactions underscores that the biosynthesis of natural products like Tryprostatin B is not a siloed process but rather a highly integrated system. The cross-talk between different biosynthetic pathways, mediated by promiscuous enzymes and complex regulatory networks, is a key strategy employed by fungi to generate a vast array of structurally diverse and biologically active molecules.

Table 1: Key Enzymes and Compounds in Tryprostatin B Biosynthetic Cross-Talk

| Interacting Pathway | Key Enzyme / Gene | Function in Cross-Talk | Effect on Tryprostatin B Pathway |

| Fumiquinazoline Pathway | FqzB (FAD-dependent monooxygenase) | Catalyzes spiro-carbon formation in spirotryprostatin A from tryprostatin A. rcsb.orgnih.govfrontiersin.org | Diversifies tryprostatin derivatives. |

| Fumitremorgin Pathway | FtmG (Cytochrome P450) | Catalyzes spiro-ring formation in spirotryprostatin B from tryprostatin B. nih.gov | Internal diversification of the tryprostatin scaffold. |

| Gliotoxin Pathway | gliT (Disulfide bridge formation) | Disruption affects the production of various secondary metabolites. core.ac.uk | Deletion of gliT leads to decreased production of Tryprostatin B. core.ac.uk |

| Ergot Alkaloid Pathway | pesL, pes1 (NRPS genes) | Essential for fumigaclavine C biosynthesis. asm.org | Deletion leads to increased production of fumitremorgins, including Tryprostatin B precursors. asm.org |

Chemical Synthesis Strategies for Tryprostatin B and Analogues

Total Synthesis Approaches

Total synthesis provides a means to unambiguously confirm the structure of natural products and allows for the preparation of analogues for structure-activity relationship studies. Various strategies have been successfully implemented to construct the characteristic 2-prenylindole diketopiperazine scaffold of Tryprostatin B.

A common disconnection in the synthesis of Tryprostatin B involves the initial construction of a key 2-prenyl tryptophan derivative, which is then elaborated to the final diketopiperazine structure.

One direct approach incorporates the prenyl group at the C2 position of an indole (B1671886) precursor early in the synthesis. A key step in one such synthesis is the preparation of a C2-prenyl gramine (B1672134) salt intermediate. nih.govacs.org This was achieved through the direct lithiation of a Boc-protected gramine, followed by the introduction of the prenyl group. nih.govacs.org

Another strategy relies on the rearrangement of an N-prenylindole derivative. For instance, the N(a)-prenyl-N(b)-phthaloyl-l-tryptophan methyl ester can be converted to the corresponding 2-prenyl derivative, which serves as an advanced precursor for Tryprostatin B. ebi.ac.ukresearchgate.net This rearrangement can be induced by a Lewis acid like BF₃·Et₂O at low temperatures, which catalyzes a regioselective prenyl shift from the indole nitrogen (N1) to the C2 position. researchgate.net This method has been shown to proceed in high yield without causing epimerization. researchgate.net

A different method for creating 2,3-disubstituted indoles involves the reaction of nucleophiles with 3-chloroindolenines generated in situ. acs.orgfigshare.com In a total synthesis of Tryprostatin B, an N-phthaloyltryptophan methyl ester was treated with tert-butyl hypochlorite (B82951) to form a 3-chloroindolenine intermediate. drugfuture.com This intermediate was then reacted with a boron reagent, generated in situ from tributyl prenyl stannane (B1208499) and boron trichloride, to install the prenyl group at the C2 position. drugfuture.com

| Starting Material | Key Reagents | Intermediate Formed | Reference |

|---|---|---|---|

| Boc-protected gramine | n-BuLi, Prenyl bromide | C2-prenyl gramine salt | nih.govacs.org |

| N(a)-prenyl-N(b)-phthaloyl-l-tryptophan methyl ester | BF₃·Et₂O | 2-prenyl-N(b)-phthaloyl-l-tryptophan methyl ester | ebi.ac.ukresearchgate.net |

| N-phthaloyltryptophan methyl ester | 1. t-BuOCl, Et₃N 2. Tributyl prenyl stannane, BCl₃ | 3-prenylindole derivative (rearranges to 2-prenyl) | drugfuture.com |

An elegant strategy for the synthesis of Tryprostatin B involves a tandem reaction sequence that initially forms a C-3 prenylated intermediate, which then rearranges to the desired C-2 substituted product. This approach often begins with the readily available diketopiperazine, cyclo-(L-Trp-L-Pro). acs.orgacs.orgnih.gov

In this method, cyclo-(L-Trp-L-Pro) undergoes a tandem C-3 prenylation and cyclization reaction. ebi.ac.ukacs.orgacs.org This step creates complex pentacyclic pyrroloindole systems where the prenyl group is attached to the C-3 position of the original indole ring. acs.orgacs.org Following this, the pentacyclic intermediates are subjected to an acid-catalyzed opening of the newly formed ring. ebi.ac.ukacs.orgacs.org This process occurs with a concurrent migration of the prenyl group from the C-3 to the C-2 position, thereby constructing the core structure of Tryprostatin B. acs.orgacs.orgnih.gov The successful use of this strategy is thought to support a similar biosynthetic pathway for the tryprostatins. acs.orgacs.org An alanine (B10760859) analogue of Tryprostatin B has also been synthesized using a similar sequence starting from cyclo-(L-Trp-L-Ala). acs.orgsciforum.net

Controlling the stereochemistry of the final product is a critical aspect of total synthesis. Asymmetric methods ensure the formation of the desired enantiomer of Tryprostatin B.

A notable asymmetric synthesis utilizes a phase-transfer-catalyzed (PTC) reaction to establish the stereocenter of the C2-prenyl tryptophan intermediate. nih.govacs.org The reaction between a diprenylated gramine salt and a Schiff base in the presence of a chiral phase-transfer catalyst was optimized to provide the key tryptophan intermediate in 65% yield and with a high enantiomeric excess of 93% ee. nih.govacs.org

For related analogues, other asymmetric strategies have been developed. For example, the asymmetric total synthesis of (+)- and (–)-spirotryprostatin B, a structurally unique analogue, was achieved using an asymmetric nih.govnih.gov-dipolar cycloaddition reaction as the key step. acs.org This reaction, between a chiral azomethine ylide and an oxindolylideneacetate, effectively sets four contiguous stereogenic centers in a single operation, including the challenging quaternary spirooxindolyl center. acs.org

One of the most direct routes is a two-step total synthesis that relies on the acid-catalyzed C2 prenylation of unprotected indoles using tert-prenyl alcohol. cjcatal.com This practical strategy was successfully applied to the concise synthesis of Tryprostatin B. cjcatal.com

| Number of Steps | Overall Yield | Key Strategy | Reference |

|---|---|---|---|

| 2 steps | Not specified | Catalytic C2 prenylation of unprotected indole | cjcatal.com |

| 4 steps | 57% | Direct alkylation of prenylated gramine salt with diketopiperazine core | wisconsin.edu |

| Not specified | 32% | Tandem C-3 prenylation/cyclization and rearrangement | acs.orgacs.orgnih.gov |

| 6 steps | 35% | Asymmetric phase-transfer catalysis | nih.govacs.org |

Asymmetric Synthesis Methodologies

Semisynthetic and Chemoenzymatic Approaches

Combining chemical synthesis with enzymatic transformations offers a powerful platform for generating novel analogues that may be difficult to access through purely chemical means. These approaches are particularly useful for late-stage modifications of complex molecules.

Late-stage functionalization allows for the direct modification of the complex Tryprostatin B scaffold, providing rapid access to a library of analogues. The inability to perform late-stage modification of the indole ring has previously limited structure-activity relationship studies. nih.govdntb.gov.uanih.govresearchgate.net

An efficient chemoenzymatic approach has been developed for the late-stage modification of Tryprostatin B using a cyclic dipeptide N-prenyltransferase (CdpNPT) from Aspergillus fumigatus. nih.govdntb.gov.uanih.gov This biocatalyst demonstrates remarkable substrate promiscuity towards various alkyl donors while maintaining high regioselectivity for the C6 position of the indole ring in Tryprostatin B. nih.govdntb.gov.uaresearchgate.net Using a library of synthetic alkyl-pyrophosphate donors, this enzyme was used to generate novel analogues functionalized with allylic, benzylic, heterocyclic, and diene moieties. nih.govshareok.org This enzymatic method provides a route to previously inaccessible Tryprostatin B analogues. nih.govnih.govresearchgate.net

| Number of Alkyl Donors Tested | Number of Accepted Substrates | Conversion Efficiency | Reference |

|---|---|---|---|

| 66 | 24 | 10 donors showed >50% conversion | nih.govnih.govresearchgate.netshareok.org |

| 8 donors showed 20-50% conversion | |||

| 6 donors showed <20% conversion |

Additionally, a catalytic C2 prenylation method using an aluminum chloride catalyst has been shown to be applicable for the late-stage diversification of tryptophan-based peptides, suggesting its potential utility for modifying Tryprostatin B or related peptide structures. cjcatal.com

Late-Stage Functionalization Techniques

Enzymatic C-6 Functionalization of Indole Ring (e.g., CdpNPT)

The late-stage modification of the indole ring in Tryprostatin B has historically been a significant challenge, limiting comprehensive structure-activity relationship studies. researchgate.netmdpi.com A key breakthrough in this area is the use of a chemoenzymatic approach utilizing the cyclic dipeptide N-prenyltransferase (CdpNPT) from the fungus Aspergillus fumigatus. researchgate.netmdpi.comdntb.gov.ua This enzyme has demonstrated remarkable utility in functionalizing the chemically inert C-6 position of the Tryprostatin B indole ring. mdpi.com

This biocatalytic method allows for the attachment of a variety of functional groups, including allylic, benzylic, heterocyclic, and diene moieties, to the Tryprostatin B scaffold. researchgate.netmdpi.comdntb.gov.ua Research has shown that the CdpNPT enzyme exhibits a high degree of regioselectivity for the C-6 position. researchgate.netmdpi.comdntb.gov.ua In a study involving the structural characterization of 11 novel analogues, seven were found to be exclusively alkylated at the C-6 position, while the remaining four were predominantly C-6 regioisomers. researchgate.netmdpi.comdntb.gov.uanih.gov This enzymatic strategy represents a powerful tool for generating previously inaccessible Tryprostatin B analogues by overcoming the limitations of conventional synthetic methods for indole C-6 alkylation. mdpi.com

The development of C-6 functionalized analogues is particularly significant because the natural congener, Tryprostatin A, differs from Tryprostatin B by a methoxy (B1213986) group at this exact position. mdpi.comresearchgate.net This substitution is crucial for Tryprostatin A's ability to dually inhibit topoisomerase II and tubulin polymerization. researchgate.netmdpi.comresearchgate.net Therefore, the ability to enzymatically modify the C-6 position of Tryprostatin B opens a direct path to novel analogues with potentially enhanced or altered biological activities. mdpi.com

Biocatalytic Diversification using Prenyltransferases

Aromatic prenyltransferases (PTs), such as CdpNPT, are pivotal enzymes in the biosynthesis of many bioactive natural products. shareok.org They catalyze the transfer of a prenyl group from a donor molecule to an aromatic substrate, a key step in building molecular complexity. shareok.org The substrate promiscuity of certain PTs, particularly their ability to accept a wide range of non-native donor molecules, makes them powerful biocatalysts for the diversification of natural products like Tryprostatin B. mdpi.comshareok.org

The use of CdpNPT for the diversification of Tryprostatin B exemplifies the potential of this strategy. shareok.org In one comprehensive study, a library of 66 synthetic alkyl-pyrophosphate donors was screened, and 24 were accepted by CdpNPT to create novel Tryprostatin B analogues. shareok.org This highlights the enzyme's relaxed substrate specificity, which is a valuable trait for generating chemical diversity. researchgate.net The conversion efficiency of these reactions varied, providing insight into the enzyme's substrate preferences.

Table 1: Substrate Scope and Conversion Efficiency of CdpNPT with Tryprostatin B

| Number of Accepted Substrates | Conversion Efficiency | Number of Substrates in Category |

|---|---|---|

| 24 | >50% | 10 |

| 20-50% | 8 | |

| <20% | 6 |

Data derived from a study on the biocatalytic diversification of Tryprostatin B using the prenyltransferase CdpNPT. researchgate.netmdpi.comdntb.gov.uanih.gov

This prenyltransferase-based, late-stage modification provides a direct route to analogues that are difficult to access through traditional chemical synthesis. mdpi.com The high regioselectivity and chemoselectivity of these enzymes, evolved to function in complex cellular environments, make them ideal for modifying intricate molecules without the need for extensive protecting group strategies. shareok.org This biocatalytic diversification is a cornerstone of modern chemoenzymatic synthesis in drug discovery and natural product chemistry. shareok.org

Synthesis of Stereoisomers and Diastereomers of Tryprostatin B

The stereochemistry of Tryprostatin B is critical to its biological function. Consequently, significant effort has been dedicated to the synthesis of its various stereoisomers, including its enantiomer and diastereomers. A common strategy has been employed to synthesize Tryprostatin A and B, as well as their two enantiomers and four diastereomers, allowing for systematic evaluation of their biological properties. nih.govebi.ac.uk

One notable synthetic approach involves an enaminone-based strategy to produce novel racemic and enantiomerically enriched unsaturated analogues of Tryprostatin B. researchgate.net Other methods have focused on the stereoselective alkylation of precursor molecules to yield the desired stereoisomers. uni-stuttgart.de For instance, the synthesis of Tryprostatin A and B and their enantiomers has been achieved via the prenylation of 3-methylindole (B30407) derivatives at the C-2 position. researchgate.net

These synthetic campaigns have yielded a full set of eight stereoisomers for biological testing. nih.gov The investigation into these isomers has revealed that stereochemistry plays a crucial role in cytotoxic activity. nih.govebi.ac.uk For example, one diastereomer, ds2-tryprostatin B, which is composed of an L-tryptophan derivative and a D-proline moiety, exhibited a more potent cytotoxicity profile against several human cancer cell lines than the clinically used anticancer agent etoposide (B1684455). nih.govebi.ac.uk This finding underscores the importance of synthesizing and evaluating all possible stereoisomers to uncover analogues with potentially superior therapeutic properties. nih.gov

Table 2: Synthesized Stereoisomers of Tryprostatin B

| Compound Name | Description |

|---|---|

| Tryprostatin B | Natural stereoisomer |

| ent-Tryprostatin B | Enantiomer of the natural product |

| Diastereomer-1 (ds1-try B) | A diastereomer of the natural product |

| Diastereomer-2 (ds2-try B) | A diastereomer of the natural product |

| Diastereomer-3 (ds3-try B) | A diastereomer of the natural product |

| Diastereomer-4 (ds4-try B) | A diastereomer of the natural product |

| ent-ds1-try B | Enantiomer of Diastereomer-1 |

| ent-ds2-try B | Enantiomer of Diastereomer-2 |

This table lists the set of eight stereoisomers of Tryprostatin B that have been synthesized for biological evaluation. nih.govebi.ac.uk

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Tryprostatin B |

| Tryprostatin A |

| Etoposide |

| L-tryptophan |

| D-proline |

Molecular and Cellular Mechanisms of Action of Tryprostatin B

Cell Cycle Regulation Modulations

Tryprostatin B influences cell division by disrupting the normal progression of the cell cycle, a key target for anticancer agents. mdpi.org

G2/M Phase Cell Cycle Arrest Induction

A primary mechanism of Tryprostatin B's anti-proliferative activity is its ability to induce cell cycle arrest during the G2/M phase. researchgate.netfrontiersin.orgresearchgate.net In studies using the tsFT210 mouse cell line, a temperature-sensitive mutant line valuable for cell cycle analysis, Tryprostatin B was shown to completely inhibit cell cycle progression at the G2/M transition. frontiersin.orgnih.govwisconsin.edu This effect was observed at a lower concentration for Tryprostatin B compared to its analogue, Tryprostatin A. nih.govuva.nl

| Cell Line | Compound | Effective Concentration for G2/M Arrest |

| tsFT210 | Tryprostatin B | 12.5 µg/mL |

| tsFT210 | Tryprostatin A | 50 µg/mL |

| Data sourced from studies on tsFT210 mouse cells. nih.govuva.nl |

Distinct Mechanisms of Action Compared to Other Cell Cycle Inhibitors

The mechanism by which Tryprostatin B halts the cell cycle differs from that of other inhibitors, including its close analogue, Tryprostatin A. mdpi.com Tryprostatin A specifically inhibits the M phase of the cell cycle by disrupting microtubule assembly. nih.govportlandpress.com It achieves this through a novel mechanism that involves interfering with the interaction between microtubule-associated proteins (MAPs) and tubulin, which is distinct from the action of well-known microtubule inhibitors like colchicine (B1669291) and vinblastine. mdpi.comnih.gov

Interactions with Cellular Macromolecules

The biological effects of Tryprostatin B are rooted in its interactions with key cellular components involved in cell division and function.

Microtubule Assembly Inhibition Investigations

Despite causing G2/M arrest, a hallmark of many anti-mitotic drugs that target tubulin, investigations have shown that Tryprostatin B is not a significant inhibitor of microtubule assembly. researchgate.netnih.gov Biological evaluations have indicated that it has little to no activity in tubulin polymerization assays. researchgate.netnih.gov This is a key point of differentiation from Tryprostatin A, which is known to inhibit MAP-dependent microtubule assembly. nih.govportlandpress.com The inability of Tryprostatin B to potently inhibit tubulin polymerization suggests its cell cycle effects are mediated through other targets. nih.gov

Assessment of Topoisomerase II Activity Modulation

Tryprostatin B has been evaluated for its effect on topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. nih.gov Research indicates that Tryprostatin B is a weak inhibitor of topoisomerase II. researchgate.netnih.gov This inhibitory activity has been linked to the presence of the C2-prenyl group on the indole (B1671886) scaffold. mdpi.comwisconsin.edu Further studies on related stereoisomers showed that the enantiomers and diastereomers of Tryprostatin B were inactive as topoisomerase II inhibitors. nih.gov

| Molecular Target | Inhibitory Activity of Tryprostatin B |

| Microtubule Assembly | Not significantly active/marginal activity researchgate.netnih.gov |

| Topoisomerase II | Weak inhibitor researchgate.netnih.gov |

Role in Protein Synthesis Inhibition

In addition to its effects on the cell cycle and related enzymes, the inhibition of protein synthesis has been identified as one of the biological activities of Tryprostatin B. ontosight.ai This suggests a broader impact on cellular functions beyond the direct machinery of cell division.

Comparative Mechanistic Studies with Related Indole Alkaloids (e.g., Tryprostatin A, Demethoxyfumitremorgin C)

The biological activities of Tryprostatin B are often understood in the context of its structurally related indole alkaloids, primarily its direct precursor Tryprostatin A and the related fungal metabolite Demethoxyfumitremorgin C. Comparative studies reveal significant differences in their molecular and cellular mechanisms of action, stemming from subtle structural variations.

Divergent Effects on Microtubule Dynamics and Cell Cycle Progression

In stark contrast, Tryprostatin B, which lacks the 6-methoxy group, demonstrates a different biological profile. Although it inhibits cell growth at lower concentrations than TPS-A, its effect on the cell cycle is non-specific. nih.govresearchgate.netebi.ac.uk While both compounds can inhibit the cell cycle progression of tsFT210 cells at the G2/M phase, TPS-B achieves this at a lower concentration (12.5 µg/mL) compared to TPS-A (50 µg/mL). nih.govwisconsin.edu However, the inhibition by TPS-B is not specifically linked to M-phase disruption. nih.gov In tubulin polymerization assays where TPS-A shows marginal activity, TPS-B is largely inactive, reinforcing their distinct mechanisms. nih.gov

Demethoxyfumitremorgin C (DFTC), another related alkaloid, is also known to be a fungal inhibitor that arrests mammalian cell cycle progression at the G2/M transition, similar to the tryprostatins. nih.govnih.gov However, its primary reported mechanism in certain cancer cells, such as prostate cancer, involves the induction of apoptosis through the activation of caspases. This suggests a potentially different or additional pathway compared to the microtubule-focused activity of Tryprostatin A.

| Feature | Tryprostatin B | Tryprostatin A | Demethoxyfumitremorgin C |

|---|---|---|---|

| Primary Target | Cell cycle progression (general) | MAP-dependent microtubule assembly nih.gov | Cell cycle progression, Apoptotic pathways nih.govnih.gov |

| Cell Cycle Arrest | G2/M phase (non-specific) nih.govresearchgate.net | M phase (specific) nih.govresearchgate.net | G2/M phase nih.govnih.gov |

| Microtubule Inhibition | Weak to inactive in polymerization assays nih.gov | Inhibits by disrupting MAP-tubulin interaction nih.govtandfonline.com | Not reported as a primary mechanism |

| Topoisomerase II Inhibition | Very weak inhibitor nih.gov | Very weak inhibitor; 6-methoxy group essential for dual (but weak) tubulin/topo II inhibition nih.govmdpi.com | Not reported |

| BCRP Inhibition | Not reported as a primary activity | Potent inhibitor nih.govnih.govresearchgate.net | Structurally related fumitremorgin C is a potent inhibitor nih.gov |

Comparative Cytotoxicity and Inhibitory Profiles

The structural differences also translate to varied potencies against cancer cell lines. While Tryprostatin B can inhibit cell growth more potently than Tryprostatin A in some contexts, its activity profile is distinct. nih.gov Interestingly, stereochemistry plays a critical role. A specific diastereomer of Tryprostatin B (ds2-TryB), which contains a D-proline moiety instead of the natural L-proline, was found to be a potent inhibitor of growth in several human carcinoma cell lines, with GI₅₀ values comparable to the clinically used anticancer agent etoposide (B1684455). ebi.ac.ukresearchgate.net The parent compounds, Tryprostatin A and B, showed only moderate cytotoxic effects in the same assays at high concentrations. researchgate.netresearchgate.net

Both Tryprostatin A and B have been identified as very weak inhibitors of topoisomerase II. nih.gov The 6-methoxy group of Tryprostatin A, along with the correct stereochemistry, was shown to be essential for what little dual inhibitory activity against topoisomerase II and tubulin polymerization exists. nih.govmdpi.com

Another area of divergence is the inhibition of ATP-binding cassette (ABC) transporters like the breast cancer resistance protein (BCRP), which is implicated in multidrug resistance. Tryprostatin A is a potent BCRP inhibitor, a property shared with the related compound fumitremorgin C. nih.govnih.gov This activity can reverse BCRP-mediated drug resistance, highlighting a therapeutic potential distinct from direct cytotoxicity. nih.gov

| Compound | H520 (Lung Cancer) | MCF7 (Breast Cancer) | PC-3 (Prostate Cancer) | tsFT210 (Murine Fibroblast) |

|---|---|---|---|---|

| Tryprostatin A | >100 µM researchgate.net | >100 µM researchgate.net | >100 µM researchgate.net | ~68 µM researchgate.net |

| Tryprostatin B | >100 µM researchgate.net | >100 µM researchgate.net | >100 µM researchgate.net | N/A |

| Diastereomer-2 of Tryprostatin B | 11.9 µM ebi.ac.ukresearchgate.net | 17.0 µM ebi.ac.ukresearchgate.net | 11.1 µM ebi.ac.ukresearchgate.net | N/A |

Structure Activity Relationship Sar Studies of Tryprostatin B Analogues

Impact of Indole (B1671886) Moiety Modifications

The indole nucleus of Tryprostatin B is a critical component for its cytotoxic effects. researchgate.net Alterations at various positions on this ring system have been shown to significantly influence the compound's potency and even its mechanism of action.

Substitutions at the C-2 Position

The C-2 position of the indole ring in Tryprostatin B is naturally substituted with a prenyl (isoprenyl) group. nih.gov Research indicates that replacing the hydrogen at the C-2 position with a hydrophobic moiety can lead to improved potency. wisconsin.edu The nature of the substituent at this position can influence the mechanism of action of the resulting analogues. researchgate.netebi.ac.uk For instance, in a study of Tryprostatin A analogues, which shares the core structure of Tryprostatin B, the introduction of different substituents at the C-2 position was found to affect their biological activity. nih.gov

In one study, open-ring analogues of Tryprostatin B with substituents at the C-2 position of the indole nucleus demonstrated improved antibacterial activity. frontiersin.orgfrontiersin.org This suggests that modifications at this site are a viable strategy for enhancing the biological profile of Tryprostatin B-related compounds.

Alkylation of the N-1 Position

Alkylation of the indole nitrogen (N-1 position) has been explored to understand its role in the activity of Tryprostatin B analogues. N-Alkyl derivatives of the L-Trp-L-Pro diketopiperazine, the core of Tryprostatin B, have been synthesized and evaluated. ebi.ac.uknih.gov Notably, two of these N-alkylated analogues were found to be more active than the parent natural product, Tryprostatin B. ebi.ac.uknih.gov

Further studies on Tryprostatin A analogues, which are structurally similar, showed that substitution of the indole N-H with various alkyl or aryl groups could produce active compounds. nih.govresearchgate.netebi.ac.uk For example, N-substituted analogues were synthesized by alkylating a precursor with reagents like methyl iodide, isoprenyl bromide, and benzyl (B1604629) bromide. nih.gov This demonstrates that the N-1 position is amenable to modification for the generation of potent Tryprostatin analogues. However, in the context of open-ring analogues, N-substituted diketopiperazines were found to have decreased antibacterial activity compared to C-2 substituted compounds. frontiersin.orgfrontiersin.org

Functionalization at the C-6 Position

The C-6 position of the indole ring distinguishes Tryprostatin B from its close analogue, Tryprostatin A, which possesses a methoxy (B1213986) group at this position. mdpi.com This C-6 methoxy group in Tryprostatin A is considered essential for its dual inhibition of topoisomerase II and tubulin polymerization. ebi.ac.ukmdpi.comdntb.gov.uaresearchgate.net The absence of this substituent in Tryprostatin B leads to a different biological activity profile.

To explore the SAR at this position, a chemoenzymatic approach using the prenyltransferase CdpNPT has been employed to generate novel Tryprostatin B analogues functionalized at the C-6 position. mdpi.comdntb.gov.uaresearchgate.netnih.gov This method allowed for the introduction of various allylic, benzylic, heterocyclic, and diene moieties with high regioselectivity for the C-6 position. mdpi.comdntb.gov.uaresearchgate.net While these modifications provided valuable SAR information, the resulting analogues with alkyl, dienyl, and benzylic groups did not show a substantial change in cytotoxicity against the K562 human leukemia cell line. mdpi.com

| Analogue Type | Modification | Impact on Cytotoxicity | Reference |

| C-6 Functionalized | Introduction of allylic, benzylic, heterocyclic, and diene moieties | Did not substantially change cytotoxicity against K562 cells | mdpi.com |

Influence of the 2-Isoprenyl Moiety

The 2-isoprenyl group on the indole scaffold is a crucial feature for the potent biological activity of Tryprostatin analogues. nih.govresearchgate.netebi.ac.ukebi.ac.ukchemfaces.com Biological evaluations have consistently indicated that the presence of this moiety is essential for potent inhibition of cell proliferation. nih.govresearchgate.netebi.ac.ukebi.ac.uk The introduction of the lipophilic prenyl group is thought to increase biological activity compared to the non-allylated precursor, brevianamide (B1173143) F. researchgate.net

A study on simple analogues of Tryprostatin B, involving prenylated derivatives of cyclo-L-Trp-L-Pro, revealed that while the parent compound was inactive, an isoprenyl substituent on either the indole nitrogen or at other positions could induce activity. uva.nl

Role of the Diketopiperazine Ring Modifications

The diketopiperazine ring, formed from L-tryptophan and L-proline in Tryprostatin B, is another key pharmacophoric element. Modifications within this ring, particularly the replacement of the L-proline residue, have been investigated to probe its importance for biological activity.

Replacement of L-Proline with Other Amino Acid Residues (e.g., Alanine)

The substitution of L-proline with other amino acids in the diketopiperazine ring has been a strategy to understand the structural requirements for activity. nih.govresearchgate.netebi.ac.ukebi.ac.uk An analogue of Tryprostatin B where L-proline was replaced with L-alanine has been successfully synthesized. ebi.ac.ukacs.orgresearchgate.net This was achieved through a synthetic route starting from cyclo-(L-Trp-L-Ala). researchgate.net

Studies on the stereochemistry of the diketopiperazine ring have revealed its critical importance. For Tryprostatin A, the natural L-Tyr-L-Pro configuration was essential for the inhibition of tubulin polymerization and topoisomerase II. nih.gov However, a diastereomer of Tryprostatin B, designated ds2-TryB, which contains D-proline instead of L-proline, exhibited potent cytotoxic effects against several human cancer cell lines. researchgate.netresearchgate.net This analogue, with an L-tryptophan derivative coupled to a D-proline moiety, was found to have a cytotoxicity profile more potent than the anticancer drug etoposide (B1684455) in the tested cell lines. ebi.ac.ukresearchgate.net This suggests that while the L-proline is part of the natural active structure, certain stereochemical changes can lead to enhanced potency, possibly through a different mechanism of action. nih.govebi.ac.ukresearchgate.net

| Compound | Proline Stereochemistry | Cell Line | GI50 (µM) | Reference |

| ds2-Tryprostatin B | D-Proline | H520 | 11.9 | researchgate.netchemfaces.com |

| ds2-Tryprostatin B | D-Proline | MCF-7 | 17.0 | researchgate.netchemfaces.com |

| ds2-Tryprostatin B | D-Proline | PC-3 | 11.1 | researchgate.netchemfaces.com |

| Tryprostatin A | L-Proline | tsFT210 | 68 | nih.govresearchgate.netchemfaces.com |

Stereochemical Influence on Activity (e.g., L-Pro vs. D-Pro)

The stereochemistry of the amino acid residues within the diketopiperazine ring of Tryprostatin B is a critical determinant of its biological activity. The natural form of Tryprostatin B is composed of L-tryptophan and L-proline. SAR studies involving the synthesis of various stereoisomers have demonstrated that altering this configuration has profound effects on cytotoxicity.

Modification of the proline residue from the natural L-configuration to a D-configuration, creating an L-Trp-D-Pro diastereomer, has been a key area of investigation. mdpi.comresearchgate.net This specific diastereomer of Tryprostatin B, sometimes referred to as ds2-try B, has demonstrated significantly enhanced cytotoxic activity compared to the parent compound. researchgate.netresearchgate.net In studies using human breast (MCF-7), prostate (PC-3), and lung (H520) cancer cell lines, this L-Trp-D-Pro analogue exhibited potent growth inhibition, with IC₅₀ values of 17.0 µM, 11.1 µM, and 11.9 µM, respectively. researchgate.netebi.ac.uksigmaaldrich.comniph.go.jp This level of potency was found to be comparable to etoposide, a clinically used anticancer agent. researchgate.netebi.ac.uksigmaaldrich.com

Conversely, other stereochemical arrangements have been shown to result in a dramatic loss of activity. Analogues with D-Tyr-D-Pro and D-Tyr-L-Pro configurations were found to be poor inhibitors of cell growth. nih.gov Similarly, the enantiomer of Tryprostatin B (containing D-tryptophan and D-proline) and other diastereomers were largely inactive in cytotoxicity assays against various human cancer cell lines. nih.govnih.gov This highlights that while the natural L-Pro configuration confers some activity, the specific switch to a D-Pro moiety in conjunction with an L-Trp residue dramatically enhances the cytotoxic potential, suggesting a more favorable conformation for interaction with its biological target(s). researchgate.net

Table 1: Influence of Proline Stereochemistry on the Cytotoxicity of Tryprostatin B Analogues

| Compound | Stereochemistry | Cell Line | Cytotoxicity (IC₅₀ µM) |

|---|---|---|---|

| Tryprostatin B | L-Trp-L-Pro | H520 | >40 |

| Diastereomer (ds2-try B) | L-Trp-D-Pro | H520 | 11.9 researchgate.netsigmaaldrich.comniph.go.jp |

| Diastereomer (ds2-try B) | L-Trp-D-Pro | MCF-7 | 17.0 researchgate.netsigmaaldrich.comniph.go.jp |

| Diastereomer (ds2-try B) | L-Trp-D-Pro | PC-3 | 11.1 researchgate.netsigmaaldrich.comniph.go.jp |

| Other Diastereomers | D-Trp-L-Pro, L-Trp-L-Pro enantiomer, etc. | Various | Inactive nih.gov |

N-Alkylation of the Diketopiperazine Ring

Modification of the diketopiperazine (DKP) ring through N-alkylation has been explored as another avenue to probe the SAR of Tryprostatin B. The DKP ring contains two nitrogen atoms, derived from the tryptophan and proline residues, which are potential sites for substitution.

Studies on N-alkylation have yielded analogues with altered and sometimes improved activity. Research into N-alkyl derivatives of the core L-Trp-L-Pro diketopiperazine structure of Tryprostatin B revealed that certain substitutions could enhance cytotoxicity. nih.govebi.ac.uk Specifically, two N-alkyl derivatives were found to be more active than the natural Tryprostatin B. nih.govebi.ac.uk This suggests that the nitrogen positions on the DKP ring are amenable to substitution and that the nature and size of the alkyl group can influence the biological response.

Further SAR studies have involved substituting the indole Nₐ-H with various alkyl or aryl groups. sigmaaldrich.comnih.gov These modifications were part of a broader investigation to identify the essential structural features required for potent cell proliferation inhibition. nih.gov The findings indicated that the nature of the substituent on the indole nitrogen could influence the compound's mechanism of action. sigmaaldrich.comnih.gov While specific data on the N-alkylation of the DKP ring itself is distinct from indole N-alkylation, the collective results point to the importance of the substituents around the core heterocyclic systems in defining the biological activity profile of Tryprostatin B analogues.

Table 2: Effect of N-Alkylation on the Activity of Tryprostatin B Analogues

| Modification | Compound Type | Observation |

|---|---|---|

| N-Alkylation of DKP Ring | N-Alkyl derivatives of L-Trp-L-Pro DKP | Two analogues were more active than Tryprostatin B. nih.govebi.ac.uk |

| N-Alkylation of Indole | Nₐ-alkyl/aryl analogues | Influenced the mechanism of action. sigmaaldrich.comnih.gov |

Correlation between Structural Features and Specific Biological Activities (e.g., Cell Cycle Arrest, Microtubule Disruption)

The biological activities of Tryprostatin B and its analogues are intrinsically linked to their specific structural features. While both Tryprostatin A and Tryprostatin B are known to inhibit cell cycle progression in the G2/M phase, their underlying mechanisms differ significantly, a distinction that is rooted in their chemical structures. nih.govebi.ac.uk

The primary structural difference between Tryprostatin A and B is the presence of a 6-methoxy group on the indole ring of Tryprostatin A, which is absent in Tryprostatin B. ebi.ac.ukmdpi.com This single functional group is critical for the dual inhibition of topoisomerase II and tubulin polymerization observed with Tryprostatin A. sigmaaldrich.comnih.govresearchgate.net Tryprostatin A specifically inhibits microtubule assembly, leading to M-phase arrest. ebi.ac.ukresearchgate.net

In contrast, Tryprostatin B, lacking the 6-methoxy group, induces G2/M arrest through a different mechanism that does not involve the inhibition of microtubule polymerization. nih.govnih.gov Studies have shown that Tryprostatin B exhibits non-specific inhibition of cell growth rather than a targeted M-phase block. ebi.ac.ukresearchgate.net Assays confirm that neither Tryprostatin B nor its various stereoisomers are significantly active as inhibitors of tubulin polymerization. researchgate.netnih.govnih.gov

The potent cytotoxicity of the L-Trp-D-Pro diastereomer of Tryprostatin B (ds2-try B) is also not attributable to microtubule disruption. researchgate.netnih.gov Despite its powerful growth-inhibitory effects on several human cancer cell lines, this analogue was found to be inactive in tubulin polymerization assays. researchgate.netnih.gov This indicates that its mechanism of action is distinct from that of microtubule-targeting agents and also from that of its parent compound, Tryprostatin A. The enhanced activity of the D-Pro analogue may be due to a conformational change that improves its interaction with a different, as-yet-unidentified molecular target. researchgate.net

Therefore, the absence of the 6-methoxy group on the indole ring of Tryprostatin B is directly correlated with its inability to inhibit microtubule assembly. Its ability to arrest the cell cycle, and the significantly enhanced cytotoxicity of its D-Pro diastereomer, must be ascribed to interactions with other cellular machinery.

Advanced Research Methodologies and Techniques in Tryprostatin B Studies

Spectroscopic Techniques for Structural Elucidation of Analogues (e.g., NMR, MS)

The precise chemical structure of newly synthesized or isolated Tryprostatin B analogues is fundamental to understanding their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose. rsc.orgresearchgate.netuni-duesseldorf.de

Nuclear Magnetic Resonance (NMR): Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) techniques are employed to piece together the molecular architecture of Tryprostatin B derivatives. wisconsin.edumdpi.com

¹H NMR provides information about the number and types of protons and their chemical environments. For instance, in the analysis of a 6-nitro analogue of Tryprostatin A, the presence of a singlet in the aromatic region of the ¹H NMR spectrum was critical in confirming the substitution at the 6-position. nih.gov

¹³C NMR and related experiments like DEPT (Distortionless Enhancement by Polarization Transfer) help identify the different carbon environments within the molecule. pitt.edu

2D-NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing connectivity between atoms. pitt.edunih.gov For example, in a study generating novel Tryprostatin B analogues via enzymatic functionalization, 2D-NMR experiments were essential to confirm that alkylation occurred specifically at the C6 position of the indole (B1671886) ring. mdpi.com HMBC correlations can reveal long-range couplings (2-3 bonds), which are crucial for connecting different fragments of the molecule, such as confirming the placement of a substituent on the indole core. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of a compound by providing a highly accurate mass measurement. wisconsin.edunih.gov This technique was used to confirm product formation in the chemoenzymatic synthesis of Tryprostatin B analogues, complementing the structural data obtained from NMR. mdpi.com

The combined application of these spectroscopic methods provides unambiguous structural elucidation, which is a prerequisite for any further biological or computational evaluation. pitt.edu

| Technique | Application in Tryprostatin B Analogue Studies | Reference |

|---|---|---|

| ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HSQC, HMBC) | Determines the complete covalent structure and stereochemistry; confirms site of modification (regiospecificity) on the indole ring. | nih.govnih.govmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and molecular weight of novel analogues. | wisconsin.edumdpi.com |

Cell-Based Assays for Mechanistic Characterization (e.g., tsFT210 cell line assays, flow cytometry)

To understand how Tryprostatin B and its analogues affect cancer cells, researchers utilize various cell-based assays that measure effects on cell growth, proliferation, and cell cycle progression.

tsFT210 Cell Line Assays: A key tool in the initial discovery and characterization of tryprostatins is the temperature-sensitive mouse mammary carcinoma cell line, tsFT210. nih.govuva.nl These cells have a mutation in the cdc2 gene, which allows for cell cycle synchronization. At a restrictive high temperature (39°C), the cells arrest in the G2 phase. nih.govuva.nl Upon release to a permissive temperature, they re-enter the cell cycle synchronously. This system provides a sensitive bioassay to screen for compounds that inhibit cell cycle progression. nih.gov Studies found that Tryprostatin B inhibits the cell cycle progression of tsFT210 cells at the G2/M phase. nih.govuva.nl The growth inhibitory properties (IC₅₀ values) of numerous Tryprostatin B analogues have been determined using this cell line, identifying stereoisomers and derivatives with more potent activity than the parent compound. nih.govresearchgate.net

Flow Cytometry: This technique is used for rapid, quantitative analysis of cellular characteristics. youtube.com In Tryprostatin B research, flow cytometry is primarily used to analyze the cell cycle distribution of a population of cells. nih.gov After treating cells with a compound, they are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The fluorescence intensity of each cell is proportional to its DNA content. A flow cytometer then measures the fluorescence of thousands of individual cells, allowing researchers to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. nih.gov This method has been used to confirm that tryprostatins cause an accumulation of cells in the G2/M phase, consistent with their role as mitotic inhibitors. nih.govmdpi.com

| Assay | Purpose | Key Findings for Tryprostatin B | Reference |

|---|---|---|---|

| tsFT210 Cell Proliferation Assay | To screen for and quantify the cytotoxic and cell cycle inhibitory effects of Tryprostatin B and its analogues. | Tryprostatin B inhibits cell cycle progression at the G2/M phase. Certain diastereomers are more potent than the natural product. | nih.govuva.nl |

| Flow Cytometry (Propidium Iodide Staining) | To analyze the distribution of cells throughout the cell cycle phases based on DNA content. | Confirms that treatment leads to an accumulation of cells in the G2/M phase. | nih.gov |

Enzymatic Assays for Target Identification and Validation

Once cell-based activity is established, enzymatic assays are employed to pinpoint and validate the specific molecular targets of Tryprostatin B. The primary targets investigated are tubulin and topoisomerase II, along with enzymes involved in its biosynthesis.

Tubulin Polymerization Assay: The ability of Tryprostatin B and its analogues to inhibit the formation of microtubules is a key measure of their mechanism of action. mdpi.org This is often tested in a cell-free system using purified tubulin. The polymerization of tubulin into microtubules is initiated, and the process is monitored by measuring the change in absorbance or fluorescence over time. nih.govresearchgate.net The inclusion of an inhibitor like Tryprostatin B reduces the rate and extent of polymerization. While early studies showed Tryprostatin B itself to be a weak inhibitor of tubulin polymerization compared to its analogue Tryprostatin A, subsequent research on its stereoisomers continued to explore this target. nih.govacs.orgresearchgate.net

Topoisomerase II Relaxation Assay: The structural similarities between tryprostatins and known topoisomerase II inhibitors prompted investigations into this enzyme as a potential target. nih.gov This assay measures a compound's ability to prevent topoisomerase II from relaxing supercoiled plasmid DNA. The different forms of DNA (supercoiled, relaxed, and nicked) can be separated and visualized by agarose (B213101) gel electrophoresis. An effective inhibitor will result in a higher amount of the supercoiled DNA form remaining. Both Tryprostatin B and its analogues have been evaluated in this assay, generally showing weak inhibitory activity. nih.govresearchgate.net

Prenyltransferase Assays: To explore the biosynthesis of Tryprostatin B and to generate novel analogues chemoenzymatically, researchers use assays with prenyltransferase enzymes. nih.gov For example, enzymes like CdpNPT have been used for the late-stage functionalization of the Tryprostatin B scaffold. mdpi.comresearchgate.net These assays typically involve incubating the enzyme with Tryprostatin B and a prenyl donor substrate, followed by LC-MS analysis to detect the formation of new, modified products. nih.gov

Computational and Molecular Modeling Approaches for SAR Predictions

Computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) models, are powerful tools for predicting how structural modifications to Tryprostatin B will affect its biological activity. mdpi.com These in silico methods help rationalize experimental findings and guide the design of more potent and selective analogues.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule (ligand) when bound to the active site of a target protein. researchgate.net Docking studies have been performed to investigate the interaction of Tryprostatin A and B analogues with the colchicine (B1669291) binding site of αβ-tubulin. researchgate.net By calculating binding energies and analyzing interactions (like hydrogen bonds and hydrophobic contacts), researchers can predict which structural features are crucial for potent inhibition. These studies have been used to design novel analogues with potentially higher binding affinity. researchgate.net Docking simulations have also been used to predict the binding mode of Tryprostatin B mimics to other potential targets, such as the bacterial enzyme FabH. nih.gov

Structure-Activity Relationship (SAR) and QSAR: SAR studies correlate specific structural features of a molecule with its biological effect. mdpi.com For tryprostatins, this involves synthesizing a series of analogues with systematic modifications—such as altering the stereochemistry of the diketopiperazine ring or substituting groups on the indole core—and then testing their activity. researchgate.net The results help identify the pharmacophore, the essential features required for activity. mdpi.com For example, SAR studies revealed that the L-Tyr-L-Pro configuration in the diketopiperazine ring and the presence of a 2-isoprenyl group were important for potent activity. nih.govresearchgate.net QSAR models take this a step further by creating a mathematical relationship between chemical properties (descriptors) and activity, allowing for the prediction of the activity of untested compounds. mdpi.commdpi.com

These computational approaches are particularly valuable when high-resolution crystal structures of the target protein are unavailable, as is the case for the drug efflux pump BCRP, a target of the related Tryprostatin A. mdpi.com

Future Research Directions and Translational Perspectives for Tryprostatin B

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of Tryprostatin B is known to involve the enzyme Tryprostatin B synthase (also known as brevianamide (B1173143) F prenyltransferase or FtmPT1), which catalyzes the C2-prenylation of brevianamide F. expasy.orgresearchgate.net This enzyme is part of the biosynthetic pathway for several other indole (B1671886) alkaloids. expasy.org However, a complete understanding of the entire biosynthetic gene cluster and the regulatory networks governing its production in fungi like Aspergillus fumigatus remains an area for further investigation. jmb.or.krnih.gov

Future research will likely focus on:

Identifying and characterizing all the genes within the Tryprostatin B biosynthetic gene cluster. biorxiv.org

Elucidating the regulatory mechanisms that control the expression of these genes, which could be manipulated to enhance the production of Tryprostatin B. ebi.ac.uk

Investigating the potential for crosstalk between the Tryprostatin B pathway and other secondary metabolic pathways within the producing organism.

A deeper understanding of its biosynthesis could pave the way for heterologous expression systems in more amenable host organisms, leading to improved yields and facilitating the production of novel derivatives. nih.govebi.ac.uk

Development of Novel Synthetic Routes for Complex Analogues

The development of efficient and versatile synthetic strategies is crucial for producing Tryprostatin B and its analogs for detailed biological evaluation. While several total syntheses of Tryprostatin B have been reported, future efforts are directed towards creating more concise and cost-effective routes. uwm.edunih.govwisconsin.edu These new methods would enable the generation of a wider array of structural analogs that may not be accessible through biological methods. uwm.edu

Key areas of development include:

Concise and high-yielding total syntheses: Researchers are exploring novel strategies, such as radical-mediated indole synthesis and one-pot multicomponent reactions, to streamline the synthesis of the core tryprostatin skeleton. uwm.eduresearchgate.net

Late-stage functionalization: Developing methods for the selective modification of the Tryprostatin B scaffold at various positions is a high priority. researchgate.netmdpi.com This allows for the rapid creation of a library of analogs from a common intermediate.

Chemoenzymatic synthesis: Combining the precision of enzymatic catalysis with the flexibility of chemical synthesis offers a powerful approach. For instance, using prenyltransferases with broad substrate specificity can introduce diverse functionalities onto the indole ring. mdpi.comresearchgate.net

These advancements will facilitate comprehensive structure-activity relationship (SAR) studies to identify analogs with improved potency and selectivity. nih.gov

Deeper Elucidation of Molecular Interaction Mechanisms

While Tryprostatin B is known to exhibit biological activity, a detailed understanding of its molecular targets and mechanisms of action is still emerging. ontosight.aifrontiersin.org It is understood to interact with microtubules, but the precise nature of this interaction and its effects on cellular processes require further clarification. h-its.orgresearchgate.net

Future research should aim to:

Identify specific protein binding partners: Utilizing techniques like affinity chromatography and proteomics to pinpoint the direct cellular targets of Tryprostatin B.

Characterize the binding site and mode of interaction: Employing structural biology methods such as X-ray crystallography and NMR spectroscopy, alongside computational docking studies, to visualize how Tryprostatin B interacts with its targets at an atomic level. researchgate.net

Unravel the downstream signaling pathways: Investigating the cellular consequences of target engagement, including effects on cell cycle progression and apoptosis.

A thorough understanding of its molecular interactions is fundamental for rational drug design and for predicting potential therapeutic applications and off-target effects. h-its.org

Diversification of Tryprostatin B Structural Scaffolds for Enhanced Biological Specificity

The diketopiperazine core of Tryprostatin B serves as a privileged scaffold that can be chemically modified to create a diverse range of compounds with potentially enhanced biological properties. mdpi.com The goal is to generate analogs with improved specificity for their biological targets, thereby increasing therapeutic efficacy and reducing potential side effects.

Strategies for diversification include:

Modification of the indole ring: Introducing various substituents at different positions of the indole moiety has been shown to influence biological activity. mdpi.comnih.gov

Alteration of the diketopiperazine core: Replacing the L-proline residue with other amino acids or modifying the stereochemistry can lead to significant changes in biological function. nih.govmdpi.com

Through systematic diversification, it is possible to develop new Tryprostatin B-based compounds with tailored biological profiles for specific therapeutic applications. mdpi.comdigitellinc.com

Integration with Chemoinformatic and Systems Biology Approaches

The integration of computational tools is becoming increasingly important in modern drug discovery. Chemoinformatics and systems biology offer powerful approaches to analyze the vast amount of data generated from chemical and biological studies of Tryprostatin B and its analogs. u-strasbg.fr

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing computational models that can predict the biological activity of novel Tryprostatin B analogs based on their chemical structure.

Virtual screening: Using computational docking to screen large virtual libraries of compounds against the identified biological targets of Tryprostatin B to discover new potential inhibitors.

Network pharmacology: Analyzing the interactions of Tryprostatin B within the complex network of cellular pathways to understand its polypharmacological effects and identify potential synergistic drug combinations. u-strasbg.fr

Genomic and metabolomic integration: Linking the biosynthetic gene clusters of fungi with their secondary metabolite profiles to accelerate the discovery of new natural products and their biosynthetic pathways. biorxiv.org

By combining experimental research with these in silico methods, the process of discovering and developing new therapeutic agents based on the Tryprostatin B scaffold can be significantly accelerated.

Q & A

Q. What are the standard protocols for synthesizing Tryprostatin B, and how can researchers ensure reproducibility?

Tryprostatin B is synthesized via a multi-step reaction involving Fmoc-L-proline chloride, tryptophan derivatives, and controlled cyclization conditions. Key steps include:

- Activation of Fmoc-L-proline with thionyl chloride to form Fmoc-L-proline chloride.

- Coupling with tryptophan in dry chloroform under triethylamine catalysis.

- Deprotection with diethylamine and cyclization in xylene under reflux for 48 hours . Reproducibility requires strict adherence to anhydrous conditions, precise stoichiometric ratios (e.g., 0.374 mmol Fmoc-L-proline to 0.249 mmol tryptophan), and validation via TLC monitoring. Full spectral data (¹H/¹³C NMR, IR, HRMS) must match literature benchmarks .

Q. Which analytical methods are critical for characterizing Tryprostatin B and verifying its purity?

Essential characterization methods include:

- Optical rotation : Compare observed values (e.g., [α]²⁶D = −70.9° for Tryprostatin B) with literature data .

- NMR spectroscopy : Confirm structural integrity via key signals (e.g., δ 7.09–7.18 ppm for indole protons, δ 1.76 ppm for methyl groups) .

- Mass spectrometry : Validate molecular weight (HRMS: C₂₁H₂₅N₃O₂, m/z = 381.2044) and fragmentation patterns . Purity is assessed via HPLC (>95%) and elemental analysis (C, H, N within 0.4% of theoretical values) .

Q. What initial biological assays are used to evaluate Tryprostatin B’s activity?

Primary assays focus on:

- Microtubule polymerization inhibition : Compare IC₅₀ values with positive controls (e.g., colchicine) using turbidimetry .

- Cell cycle arrest : Flow cytometry to assess phase-specific arrest (e.g., G2/M for Tryprostatin A vs. non-M phase for Tryprostatin B) .

- Topoisomerase II inhibition : DNA relaxation assays with supercoiled plasmid DNA .

Advanced Research Questions

Q. How do structural modifications of Tryprostatin B influence its bioactivity, and what SAR insights guide analog design?

Key SAR findings include:

- C-6 substituents : Replacing methoxy with isothiocyanate (71) or azide (72) retains activity, while nitro (69) or amino (70) groups reduce potency (IC₅₀ > 100 μM) .

- Proline stereochemistry : L-Proline is essential for microtubule inhibition; D-Proline analogs show reduced activity .

- 2-Prenyl group : Critical for cell proliferation inhibition; removal abolishes activity .

| Substituent (Position) | Activity (IC₅₀) | Mechanism Impact |

|---|---|---|

| 6-OCH₃ (Tryprostatin A) | 50 μM | Microtubule + Topo II |

| 6-NCS (71) | 55 μM | Microtubule-specific |

| 6-N₃ (72) | 60 μM | Microtubule-specific |

| 6-NO₂ (69) | >100 μM | Inactive |

Table 1. SAR of Tryprostatin B analogs

Q. How can researchers resolve contradictions in reported mechanisms of action for Tryprostatin B?

Discrepancies arise from:

- Assay variability : Use standardized tubulin polymerization assays (e.g., bovine brain tubulin vs. cell-based models) .

- Cell line specificity : Validate findings in multiple models (e.g., tsFT210 vs. 3Y1 fibroblasts) .

- Concentration thresholds : Perform dose-response curves (e.g., 10–100 μM) to distinguish primary vs. off-target effects . Cross-validation with orthogonal methods (e.g., immunofluorescence for spindle apparatus integrity) is critical .

Q. What experimental designs are recommended for investigating Tryprostatin B’s specificity toward microtubule-associated proteins (MAPs)?

- Pull-down assays : Use biotinylated Tryprostatin B and tubulin-MAP complexes to identify binding partners .

- Kinetic studies : Measure tubulin polymerization rates in the presence/absence of MAPs using stopped-flow spectroscopy .

- Mutagenesis : Engineer tubulin variants (e.g., C-terminal deletions) to pinpoint interaction sites .

Q. How can biogenetic engineering approaches optimize Tryprostatin B production?

- Heterologous expression : Clone the ftmPT1 gene into E. coli or S. cerevisiae to enhance brevianamide F/Tryprostatin B yields .

- Precursor feeding : Supplement cultures with DMAOH (dimethylallyl alcohol) to bypass rate-limiting terpenoid biosynthesis steps .

- CRISPR-Cas9 editing : Knock out competing pathways (e.g., ergosterol biosynthesis) in fungal hosts .

Methodological Best Practices

Q. What statistical frameworks are essential for validating Tryprostatin B’s dose-dependent effects?

- ANOVA with Tukey post-hoc tests : Compare multiple dose groups (n ≥ 3 replicates).

- IC₅₀ calculation : Use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals .

- Power analysis : Determine sample size (e.g., ≥6 mice/group for in vivo studies) to detect ≥30% effect sizes .

Q. How should researchers address batch-to-batch variability in Tryprostatin B synthesis?

- Quality control : Implement in-process checks (e.g., TLC at each step) and final LC-MS profiling .

- Stability studies : Monitor degradation under storage conditions (e.g., −80°C vs. room temperature) via accelerated stability testing .

Q. What computational tools can predict Tryprostatin B’s binding modes with tubulin?

- Molecular docking : Use AutoDock Vina with tubulin structures (PDB: 1SA0) to map hydrophobic pockets .

- MD simulations : GROMACS for 100-ns simulations to assess binding stability .

- QSAR models : Train on analog datasets to prioritize synthetically feasible derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.